molecular formula C7H7BrN2O2 B3002070 Ethyl 2-bromopyrimidine-5-carboxylate CAS No. 1805568-69-7

Ethyl 2-bromopyrimidine-5-carboxylate

Cat. No.: B3002070
CAS No.: 1805568-69-7
M. Wt: 231.049
InChI Key: UAHCQFHFHCFRKN-UHFFFAOYSA-N
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Description

Ethyl 2-bromopyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. It has the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromopyrimidine-5-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl pyrimidine-5-carboxylate. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2-position of the pyrimidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromopyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form ethyl pyrimidine-5-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the compound into different functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Reducing agents such as LiAlH4 in anhydrous ether or tetrahydrofuran (THF) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-aminopyrimidine-5-carboxylate, ethyl 2-thiopyrimidine-5-carboxylate, etc.

    Reduction: The major product is ethyl pyrimidine-5-carboxylate.

    Oxidation: Various oxidized derivatives of the pyrimidine ring are formed.

Scientific Research Applications

Ethyl 2-bromopyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromopyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antiviral or anticancer effects .

Comparison with Similar Compounds

Ethyl 2-bromopyrimidine-5-carboxylate can be compared with other brominated pyrimidine derivatives:

    Ethyl 2-chloropyrimidine-5-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Ethyl 2-fluoropyrimidine-5-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

    Ethyl 2-iodopyrimidine-5-carboxylate:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of halogenated pyrimidine derivatives.

Properties

IUPAC Name

ethyl 2-bromopyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHCQFHFHCFRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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